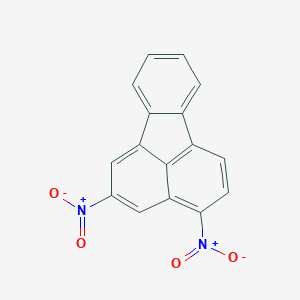
2,4-Dinitrofluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoranthene, 2,4-dinitro- is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C₁₆H₈N₂O₄ and a molecular weight of 292.2457 g/mol . This compound is characterized by the presence of two nitro groups attached to the fluoranthene core, which is a non-alternant hydrocarbon featuring a combination of naphthalene and benzene rings . Fluoranthene derivatives are known for their interesting photophysical and fluorescence properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of fluoranthene, 2,4-dinitro- typically involves nitration reactions. One common method is the nitration of 2-nitrofluoranthene, which yields the dinitro product . The reaction conditions for this process often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of nitro groups at the desired positions on the fluoranthene core .
Industrial production methods for fluoranthene derivatives generally involve similar nitration processes, with careful optimization of reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Fluoranthene, 2,4-dinitro- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired transformations .
Applications De Recherche Scientifique
Fluoranthene, 2,4-dinitro- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of fluoranthene, 2,4-dinitro- involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components . The compound’s fluorescence properties also enable it to act as a sensor for detecting changes in the local environment, such as pH or the presence of specific ions .
Comparaison Avec Des Composés Similaires
Fluoranthene, 2,4-dinitro- can be compared with other similar compounds, such as:
Fluoranthene: The parent compound without nitro groups, known for its fluorescence and use in materials science.
1-Fluoro-2,4-dinitrobenzene: A related compound used in protein sequencing and as a reagent for detecting amino acids.
2,4-Dinitrophenylhydrazine: A compound used in analytical chemistry for detecting carbonyl compounds.
Fluoranthene, 2,4-dinitro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
102493-19-6 |
|---|---|
Formule moléculaire |
C16H8N2O4 |
Poids moléculaire |
292.24 g/mol |
Nom IUPAC |
2,4-dinitrofluoranthene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)9-7-13-11-4-2-1-3-10(11)12-5-6-15(18(21)22)14(8-9)16(12)13/h1-8H |
Clé InChI |
DKHOIWAXCADMSA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC(=CC4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C2=CC(=CC4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
102493-19-6 |
Synonymes |
2,4-DINITROFLUORANTHENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















